N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 951896-55-2
VCID: VC11900349
InChI: InChI=1S/C18H19ClN2O5S2/c1-11-8-12(2)17(16(19)9-11)20-28(25,26)15-6-4-14(5-7-15)21-18(22)13(3)10-27(21,23)24/h4-9,13,20H,10H2,1-3H3
SMILES: CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C
Molecular Formula: C18H19ClN2O5S2
Molecular Weight: 442.9 g/mol

N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

CAS No.: 951896-55-2

Cat. No.: VC11900349

Molecular Formula: C18H19ClN2O5S2

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide - 951896-55-2

Specification

CAS No. 951896-55-2
Molecular Formula C18H19ClN2O5S2
Molecular Weight 442.9 g/mol
IUPAC Name N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H19ClN2O5S2/c1-11-8-12(2)17(16(19)9-11)20-28(25,26)15-6-4-14(5-7-15)21-18(22)13(3)10-27(21,23)24/h4-9,13,20H,10H2,1-3H3
Standard InChI Key OCJBAFMKODRYKF-UHFFFAOYSA-N
SMILES CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C
Canonical SMILES CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C

Introduction

N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound features a sulfonamide group attached to a benzene ring and a thiazolidinone moiety. The presence of chlorine and methyl groups further contributes to its structural uniqueness and potential bioactivity.

Synthesis

The synthesis of this compound typically involves multistep reactions:

  • Formation of the Thiazolidinone Ring:

    • Reactants: A suitable amine precursor and a carbonyl compound.

    • Catalyst: Acidic or basic medium.

    • Reaction conditions: Moderate heating to form the heterocyclic thiazolidinone core.

  • Sulfonamide Formation:

    • Reactants: A sulfonyl chloride derivative and an amine group.

    • Solvent: Nonpolar or polar aprotic solvents like dichloromethane.

    • Conditions: Room temperature or slight heating.

  • Final Coupling:

    • The chlorinated and methyl-substituted phenyl groups are introduced via electrophilic substitution reactions.

Biological Activities

Sulfonamides and thiazolidinone derivatives are known for their diverse bioactivities. The specific activities of this compound include:

  • Antimicrobial Activity:

    • Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

    • The addition of a thiazolidinone enhances its spectrum against Gram-positive and Gram-negative bacteria.

  • Anticancer Potential:

    • Thiazolidinones are studied as inhibitors of cancer cell proliferation due to their ability to interfere with cellular signaling pathways.

    • The chlorine substituent may improve lipophilicity, aiding in cellular uptake.

  • Anti-inflammatory Effects:

    • Sulfonamides have been reported to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

Analytical Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques:

TechniqueData/Results
NMR SpectroscopyChemical shifts confirm the presence of aromatic protons and functional groups.
Mass SpectrometryMolecular ion peak at m/z = 379 (corresponding to [M+H]+).
IR SpectroscopyCharacteristic bands for sulfonamide (-SO2NH) at ~1350 cm⁻¹ and ~1150 cm⁻¹.
UV-Vis SpectroscopyAbsorption maxima indicating conjugated aromatic systems.

Applications

Given its structural features, this compound has potential applications in:

  • Pharmaceutical Development:

    • As a lead compound for antimicrobial or anticancer drugs.

  • Chemical Biology Studies:

    • To explore sulfonamide-thiazolidinone hybrids' interaction with biological targets.

  • Material Science:

    • The sulfonamide group can be used in designing functionalized materials with specific properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator